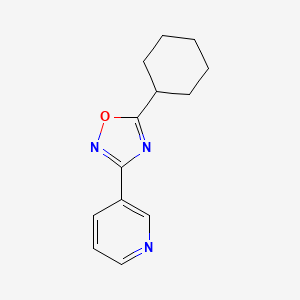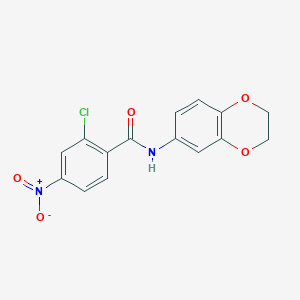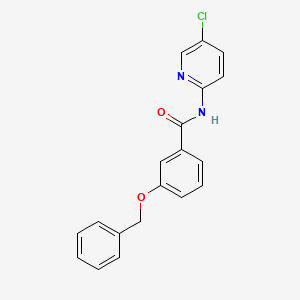![molecular formula C21H25N3O5 B5653409 5-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5653409.png)
5-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals characterized by complex molecular structures involving multiple functional groups, such as pyrimidine diones, benzodioxoles, and piperidines. These structures are notable for their potential in various fields of chemistry and pharmacology, albeit the focus here excludes drug use and side effects.
Synthesis Analysis
The synthesis of similar complex compounds often involves multi-step reactions, starting from simple precursors to gradually build up the desired structure. For example, the synthesis of related compounds has been achieved through methods such as asymmetric hydrogenation, indicating the possibility of obtaining high enantiomeric excesses in certain steps, which could be crucial for the synthesis of the target compound (Bisset et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, often confirmed by spectroscopic methods and X-ray crystallography, is essential for verifying the successful synthesis of the target compound. Studies like those conducted by Barakat et al. (2016) on similar compounds provide insights into the methodologies that could be applied for structural verification of our target molecule (Barakat et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the compound is likely influenced by its functional groups. For instance, the presence of a pyrimidine dione moiety suggests potential for nucleophilic attacks, whereas the benzodioxole could impact its electronic properties. Research on structurally related compounds, such as those involving unsymmetrical Schiff bases, provides insights into the chemical behavior that could be expected from our compound of interest (Opozda et al., 2006).
Physical Properties Analysis
The physical properties of such a complex molecule, including solubility, melting point, and stability, would be significantly affected by its molecular structure. Analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be employed to study these properties, drawing parallels from similar compounds (Effenberger & Barthelmess, 1995).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be inferred from functional group analysis. For instance, the pyrimidine dione part of the molecule is expected to exhibit particular reactivity patterns, such as participation in condensation reactions or susceptibility to electrophilic attacks, similar to what has been observed in related research on pyrimidine derivatives (Harutyunyan et al., 2019).
Propiedades
IUPAC Name |
5-[2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-21(10-14-4-5-16-17(8-14)29-13-28-16)6-3-7-24(12-21)18(25)9-15-11-22-20(27)23(2)19(15)26/h4-5,8,11H,3,6-7,9-10,12-13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEYZDQMTJIXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CC2=CNC(=O)N(C2=O)C)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5653336.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5653344.png)
![5-[(5-methyl-2-furyl)methyl]-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5653346.png)
![3-(1,3-benzodioxol-5-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5653352.png)

![(3-hydroxyphenyl)[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5653355.png)


![1-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-naphthol](/img/structure/B5653397.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5653408.png)
![2-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5653417.png)

![[(3R*,4R*)-4-[(dimethylamino)methyl]-1-(4-phenylbutanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5653427.png)